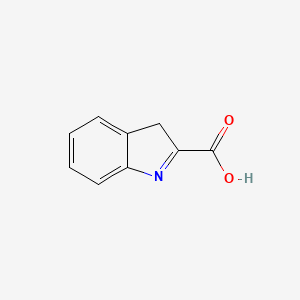

3H-Indole-2-carboxylic acid

Description

Significance of the Indole (B1671886) Scaffold in Bioactive Molecules and Advanced Organic Synthesis

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and synthetic molecules with significant biological activity. bohrium.comijpsr.com This heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as a versatile scaffold for drug discovery. nih.gov Its ability to mimic the structure of peptides and interact with enzymes makes it highly valuable in the development of new therapeutic agents. ajol.info

Indole derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. mdpi.comajchem-b.com For instance, well-known drugs like the anti-inflammatory indomethacin (B1671933) and the vinca (B1221190) alkaloids used in cancer chemotherapy, such as vinblastine (B1199706) and vincristine, are built upon an indole core. mdpi.com The scaffold's importance is further underscored by its presence in essential biological molecules like the amino acid tryptophan and neurotransmitters. bohrium.com In advanced organic synthesis, the indole ring is a key target, with numerous methods developed to construct and functionalize this important heterocycle. wikipedia.org

Historical Context of Indole-2-carboxylic Acid Discovery and Early Synthetic Endeavors

The history of indole synthesis is marked by the development of seminal named reactions that are still in use today. One of the earliest and most reliable methods is the Fischer indole synthesis, developed in 1883 by Emil Fischer. wikipedia.org This reaction typically involves treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. Specifically for indole-2-carboxylic acid, the Fischer synthesis can be performed by reacting phenylhydrazine with pyruvic acid, followed by decarboxylation. wikipedia.org

Another significant contribution was the Leimgruber–Batcho indole synthesis, first disclosed in a patent in 1976. wikipedia.org This method proved to be high-yielding and particularly effective for producing substituted indoles, making it popular within the pharmaceutical industry. wikipedia.org Older, commonly used procedures for synthesizing indole-2-carboxylic acid often involved the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt, which was prepared from 1-methyl-2-nitrobenzene and diethyl oxalate (B1200264). tandfonline.com However, these early methods often suffered from drawbacks such as harsh reaction conditions, the production of significant waste (like iron mud from certain reduction methods), and moderate yields, which prompted the search for more practical and environmentally benign processes. tandfonline.comgoogle.com

Research Imperatives and Emerging Frontiers for 3H-Indole-2-carboxylic Acid in Modern Chemical Sciences

The ongoing demand for novel therapeutic agents drives the exploration of new chemical structures and synthetic methodologies. While indole-2-carboxylic acid is a well-established building block, the specific 3H-tautomer represents an emerging frontier. The synthesis of 3H-indoles has been achieved through methods like the iodine-mediated intramolecular cyclization of enamines, providing access to a variety of derivatives under transition-metal-free conditions. acs.org The availability of this compound from chemical suppliers indicates its utility in current research endeavors. chemsrc.combldpharm.com

Contemporary research imperatives focus on creating derivatives of the indole-2-carboxylic acid scaffold to target a range of diseases. Scientists are designing and synthesizing novel analogues to act as dual inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) for cancer immunotherapy, or as inhibitors of HIV-1 integrase. mdpi.comnih.gov The carboxylic acid group at the 2-position of the indole ring has been shown to be a crucial pharmacophore for potent biological activity in several studies. nih.gov The development of greener synthetic approaches, such as using microwave irradiation in ionic liquids, represents a modern frontier for producing these valuable compounds efficiently and sustainably. researchgate.net The exploration of the unique reactivity and conformational properties of the 3H-tautomer could unlock new structure-activity relationships and lead to the discovery of next-generation therapeutics. smolecule.com

Chemical Properties and Identifiers

| Property | Value | Source(s) |

| Compound Name | This compound | chemsrc.combldpharm.com |

| CAS Number | 294636-73-0 | chemsrc.combldpharm.com |

| Molecular Formula | C₉H₇NO₂ | scbt.com |

| Molecular Weight | 161.16 g/mol | - |

| Synonyms | 3H-Indole-2-carboxylicacid(9CI) | chemsrc.com |

Note: Data for the specific 3H-tautomer is limited. The molecular formula and weight are identical to its 1H-indole-2-carboxylic acid tautomer.

Selected Bioactive Indole-2-Carboxylic Acid Derivatives

| Derivative Class | Therapeutic Target/Application | Source(s) |

| Indole-2-carboxamides | Antitubercular and Paediatric Brain Tumour Cells | nih.gov |

| 3-Substituted 1H-indole-2-carboxylic acids | Cysteinyl leukotriene 1 (CysLT1) Receptor Antagonists (Asthma) | nih.gov |

| 6-Acetamido-indole-2-carboxylic acids | Dual IDO1/TDO Inhibitors (Cancer Immunotherapy) | nih.gov |

| Substituted Indole-2-carboxylic acids | HIV-1 Integrase Strand Transfer Inhibitors | mdpi.com |

| N-substituted derivatives | Antioxidant Agents | eurjchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

294636-73-0 |

|---|---|

Molecular Formula |

C9H7NO2 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

3H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H,11,12) |

InChI Key |

UDFORAXSNZZHCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N=C1C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3h Indole 2 Carboxylic Acid and Its Derivations

Classical and Refined Approaches to the Indole-2-carboxylic Acid Core

The construction of the indole-2-carboxylic acid framework is often achieved through the cyclization of suitably substituted phenyl precursors. The methods discussed herein represent both foundational and contemporary strategies to effect this transformation efficiently.

A prevalent strategy for synthesizing the indole-2-carboxylic acid core involves the reductive cyclization of 3-(2-nitrophenyl)-2-oxopropanoic acid or its esters. This approach hinges on the reduction of the nitro group to an amine, which then undergoes a spontaneous intramolecular condensation with the adjacent ketone to form the indole (B1671886) ring. researchgate.net The choice of reducing agent and catalyst is critical and dictates the reaction's efficiency and conditions.

Heterogeneous catalysis offers a robust method for the reduction of nitroarenes, prized for its efficiency and the ease of catalyst separation. Palladium (Pd) is a highly effective metal for this transformation. When supported on high-surface-area materials like mesoporous silica (B1680970) (e.g., MCM-41), the catalytic activity is significantly enhanced due to the high dispersion of metal nanoparticles. researchgate.net

For the synthesis of indole-2-carboxylic acid derivatives, a Pd-loaded catalyst facilitates the hydrogenation of the nitro group in 3-(2-nitrophenyl)-2-oxopropanoic acid under a hydrogen atmosphere. The mesoporous structure of supports like Al-MCM-41 provides a large number of active sites, promoting high catalytic activity. researchgate.net The reaction typically proceeds under mild to moderate pressures and temperatures, leading to the formation of the corresponding amine, which rapidly cyclizes. mdpi.com The use of such advanced catalytic systems aligns with green chemistry principles by enabling high conversion rates and selectivity under more benign conditions. mit.edu

Table 1: Comparison of Heterogeneous Catalysts in Nitroarene Reduction

| Catalyst System | Support | Key Advantages | Typical Conditions |

|---|---|---|---|

| Pd/Al-MCM-41 | Mesoporous Aluminosilicate | High surface area, uniform Pd dispersion, high activity. researchgate.net | H₂ gas (0.1-10 MPa), 30-100 °C. mdpi.com |

| Pd/C | Activated Carbon | Widely available, effective for various nitro compounds. researchgate.net | H₂ gas, moderate pressure, room temperature. nih.gov |

| Pt/C | Activated Carbon | Effective in acidic media, prevents catalyst poisoning by amines. nih.gov | H₂ gas, moderate pressure, room temperature, often with an acid additive. nih.gov |

An alternative to catalytic hydrogenation is the use of chemical reducing agents. Hydrazine (B178648) hydrate (B1144303) is a powerful reductant, particularly effective for nitro groups, and its activity can be modulated by a catalyst. dergipark.org.tr In the synthesis of indoline-2-carboxylic acid, a related compound, a method utilizing hydrazine hydrate in the presence of ferrous hydroxide (B78521) has been reported. google.com

The process involves the initial condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form the key intermediate. google.com This intermediate is then subjected to reduction by an aqueous solution of hydrazine hydrate. The reaction is catalyzed by ferrous hydroxide, which facilitates the electron transfer process for the reduction of the nitro group. This method avoids the need for high-pressure hydrogenation equipment and offers a practical route for industrial-scale production. google.com

Raney Nickel (Raney-Ni) is a well-established, cost-effective heterogeneous catalyst used for various hydrogenation reactions, including the reduction of nitro compounds. mdpi.comyoutube.com It is a porous nickel catalyst prepared from a nickel-aluminum alloy and is valued for its high activity and selectivity. wjarr.com

In the context of indole-2-carboxylic acid synthesis, Raney-Ni can be employed to reduce the nitro group of 3-(2-nitrophenyl)-2-oxopropanoic acid. The reaction is typically carried out in a solvent such as ethanol (B145695) under a hydrogen atmosphere. sci-hub.ru The high surface area of Raney-Ni, which is saturated with adsorbed hydrogen, allows the reaction to proceed efficiently, often at moderate temperatures and pressures. youtube.com This method represents a classic and reliable approach to nitro group reduction, preceding the development of noble metal catalysts. sci-hub.ruresearchgate.net

Table 2: Overview of Reduction Methods for 3-(2-Nitrophenyl)-2-oxopropanoic Acid

| Method | Reductant/Catalyst | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂ / Pd-loaded Al-MCM-41 | High efficiency, catalyst recyclability, green approach. researchgate.net |

| Hydrazine-Mediated Reduction | Hydrazine Hydrate / Fe(OH)₂ | Avoids high-pressure H₂, suitable for large scale. google.com |

| Transition Metal Catalysis | H₂ / Raney-Ni | Cost-effective, well-established, high activity. mdpi.com |

The Reissert indole synthesis is a foundational method for preparing indoles and is particularly well-suited for synthesizing indole-2-carboxylic acids. wikipedia.org The classical Reissert synthesis involves two main steps: the condensation of an o-nitrotoluene with diethyl oxalate to yield an ethyl o-nitrophenylpyruvate, followed by a reductive cyclization of this intermediate. researchgate.net

The initial condensation is a base-catalyzed reaction, with potassium ethoxide often yielding better results than sodium ethoxide. wikipedia.org The crucial step is the reductive cyclization of the resulting pyruvate (B1213749) derivative. Various reducing agents have been employed historically, including ferrous sulfate (B86663) with ammonia (B1221849), zinc dust in acetic acid, and iron powder in acetic acid/ethanol. researchgate.netresearchgate.net This reduction converts the nitro group to an amino group, which immediately undergoes an intramolecular cyclization with the adjacent carbonyl group to form the indole-2-carboxylic acid. researchgate.net If desired, the final product can be decarboxylated by heating to yield the parent indole. wikipedia.org

Contemporary adaptations of the Reissert synthesis focus on improving yields and expanding the substrate scope. For instance, modifications have been developed to synthesize specifically substituted indoles that are intermediates for potent pharmaceuticals. researchgate.net

The Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole ring system. wikipedia.org Discovered by Emil Fischer in 1883, the reaction involves heating the arylhydrazone of an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgthermofisher.com The catalyst can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., zinc chloride, boron trifluoride). wikipedia.org

To specifically synthesize indole-2-carboxylic acids, the Fischer synthesis is applied to a phenylhydrazone derived from a pyruvate derivative. The very first example of this reaction, reported by Fischer and Jourdan, involved treating pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride to generate 1-methylindole-2-carboxylic acid. thermofisher.com The general mechanism proceeds through the formation of a phenylhydrazone, which isomerizes to an enamine. After protonation, a thermofisher.comthermofisher.com-sigmatropic rearrangement occurs, followed by the elimination of ammonia to form the aromatic indole ring. wikipedia.org A key advantage of the Fischer synthesis is that it can often be performed as a one-pot reaction without isolating the intermediate arylhydrazone. thermofisher.com However, a potential drawback when using unsymmetrical ketones is the formation of regioisomeric products. tandfonline.com

Tandem Japp–Klingemann Condensation and Fischer Indole Ring Closure Reactions

A well-established and reliable method for the synthesis of indole-2-carboxylic acid derivatives involves a tandem sequence of the Japp–Klingemann condensation and the Fischer indole ring closure. This two-step process provides a powerful tool for the construction of the indole nucleus from acyclic precursors.

The Japp–Klingemann reaction typically begins with the reaction of an aryl diazonium salt with a β-keto-acid or a β-keto-ester. This reaction leads to the formation of a hydrazone intermediate. Subsequently, the hydrazone can be subjected to the conditions of the Fischer indole synthesis, which involves heating in the presence of a strong acid, to induce cyclization and formation of the indole ring. ekb.eg

A notable example of this strategy is the preparation of ethyl-4,6-dichloro-1H-indole-2-carboxylate. nih.gov In this synthesis, 3,5-dichloroaniline (B42879) is first diazotized and then reacted with a suitable β-keto-ester in a Japp–Klingemann condensation. The resulting hydrazone is then cyclized via a Fischer indole synthesis to afford the desired indole-2-carboxylate (B1230498) derivative. nih.gov This tandem approach is advantageous due to the ready availability of the starting materials and the robustness of the reactions.

Interactive Data Table: Japp–Klingemann/Fischer Indole Synthesis

| Starting Material (Aniline) | Reagents | Intermediate | Product | Reference |

| 3,5-dichloroaniline | 1. NaNO₂, HCl2. β-keto-ester | Aryl hydrazone | Ethyl-4,6-dichloro-1H-indole-2-carboxylate | nih.gov |

Synthetic Routes Initiated from Substituted Anilines and Benzaldehydes

While less commonly detailed in readily available literature for the direct synthesis of 3H-indole-2-carboxylic acid itself, synthetic strategies commencing from substituted anilines and benzaldehydes are conceptually significant in indole synthesis. Generally, these methods involve the formation of an enamine or enolate from the aniline (B41778) derivative, which then reacts with the benzaldehyde. Subsequent cyclization and aromatization steps would lead to the indole core. The specific reagents and conditions required to favor the formation of the 2-carboxy-substituted indole would be critical and likely involve multi-step sequences. Further research is needed to delineate specific and high-yielding protocols for this particular transformation.

Divergent Synthetic Strategies for Functionalized Indole-2-carboxylic Acid Derivatives

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions that offer novel pathways to functionalized indole-2-carboxylic acid derivatives. These methods often provide access to a diverse range of products under mild reaction conditions and with high efficiency.

Ligand-Free Copper-Catalyzed Ullmann Coupling Reactions for Diversified Products (Esters, Amides, Anhydrides)

Ligand-free copper-catalyzed Ullmann coupling reactions have been developed as an effective method for the synthesis of a variety of indole-2-carboxylic acid derivatives, including esters, amides, and anhydrides. This approach provides a divergent route to these valuable compounds from readily accessible starting materials. The reactions are typically carried out using a copper catalyst in the absence of a ligand, which simplifies the reaction setup and reduces costs.

These one-pot intramolecular cyclizations often proceed in moderate to good yields and are tolerant of a range of functional groups. The versatility of this method allows for the generation of a library of diverse indole-2-carboxylic acid derivatives, which is highly beneficial for medicinal chemistry and drug discovery programs.

Interactive Data Table: Ligand-Free Copper-Catalyzed Ullmann Coupling

| Substrate | Coupling Partner | Product Type | Catalyst | Yield |

| Activated Precursor | Alcohol | Ester | Copper salt | Moderate to Good |

| Activated Precursor | Amine | Amide | Copper salt | Moderate to Good |

| Activated Precursor | Carboxylic Acid | Anhydride | Copper salt | Moderate to Good |

Palladium-Catalyzed Annulation and Cyclization Approaches

Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application in the functionalization of indoles is well-documented. Palladium-catalyzed annulation and cyclization strategies offer sophisticated and efficient routes to complex fused-ring systems derived from indole-2-carboxylic acids.

Regioselective Annulation with Allenes for Indolo[2,3-c]pyrane-1-one Synthesis

A highly efficient approach for the synthesis of indolo[2,3-c]pyrane-1-one derivatives involves the palladium-catalyzed regioselective annulation of allenes with 3-iodo-1-alkylindole-2-carboxylic acids. nih.govbeilstein-journals.org This methodology is quite general for a wide variety of allenes, affording the corresponding fused pyranone structures in good to excellent yields. nih.govbeilstein-journals.org The reaction proceeds with high regioselectivity, leading to the formation of a single major product. This transformation highlights the power of palladium catalysis in constructing complex heterocyclic scaffolds from relatively simple starting materials.

Interactive Data Table: Palladium-Catalyzed Annulation of Allenes

| Indole Substrate | Allene (B1206475) Partner | Catalyst | Product | Yield | Reference |

| 3-iodo-1-alkylindole-2-carboxylic acid | Various allenes | Pd catalyst | Indolo[2,3-c]pyrane-1-one derivative | Good to Excellent | nih.govbeilstein-journals.org |

Direct C-H Functionalization Strategies in Palladium Catalysis

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of organic molecules. In the context of indole-2-carboxylic acids, palladium-catalyzed C-H functionalization offers the potential for direct introduction of various functional groups at specific positions on the indole nucleus, obviating the need for pre-functionalized substrates.

While the C-H bonds of the indole ring are generally considered to be reactive, achieving regioselectivity can be a significant challenge. The carboxylic acid group at the 2-position can act as a directing group, influencing the site of C-H activation. Palladium(II)-catalyzed oxidative coupling of indole-2-carboxylic acid derivatives with allenes via direct C-H functionalization has been demonstrated to afford the corresponding indolo[2,3-c]pyrane-1-ones in moderate to good yields. nih.govbeilstein-journals.org This approach complements the annulation of iodo-substituted indoles and provides a more direct route to the fused pyranone products. The development of C-H functionalization strategies for indole-2-carboxylic acids is an active area of research with the potential to streamline the synthesis of complex indole-based molecules. caltech.edu

Catalytic Addition Reactions: Synthesis of Enol Esters via Addition to Alkynes

The catalytic addition of carboxylic acids to alkynes represents a direct and atom-economical route to synthesize enol esters, which are valuable intermediates in organic synthesis. mdpi.com Research into the catalytic addition of indole-2-carboxylic acid to 1-hexyne (B1330390) has demonstrated the synthesis of novel enol esters. mdpi.com

Specifically, two distinct enol esters have been successfully generated: hex-1-en-2-yl indole-2-carboxylate and hex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylate. mdpi.com The formation of these compounds is achieved through the use of ruthenium and gold catalysts. mdpi.commdpi.com For instance, the gold(I) cation [Au(PPh₃)]⁺, generated in situ from [AuCl(PPh₃)] and AgPF₆, has proven effective in catalyzing the addition of both the carboxylic acid and the N-H group of the indole to 1-hexyne molecules, leading to the formation of the di-substituted enol ester. mdpi.commdpi.com In contrast, ruthenium catalysts tend to favor the mono-addition product of the carboxylic acid to the alkyne. mdpi.com

The choice of catalyst plays a crucial role in the regioselectivity of the addition to terminal alkynes, with Markovnikov addition products being selectively obtained. mdpi.com These catalytic systems, particularly those based on ruthenium and gold, are noted for their high regio- and stereo-selectivity. mdpi.com

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| [RuCl₂(η⁶-p-cymene)(PPh₃)] | Indole-2-carboxylic acid, 1-Hexyne | hex-1-en-2-yl indole-2-carboxylate | Preferentially forms the mono-addition product. mdpi.com |

| [AuCl(PPh₃)]/AgPF₆ | Indole-2-carboxylic acid, 1-Hexyne | hex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylate | Catalyzes the addition of both the acid and N-H groups. mdpi.commdpi.com |

Derivatization via Esterification and Amidation Routes

The carboxylic acid moiety of this compound is readily derivatized through standard esterification and amidation reactions, yielding a wide array of functionalized indole scaffolds. These transformations are fundamental in modifying the physicochemical properties of the parent molecule and for building more complex structures.

Esterification can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com For indole-2-carboxylic acids, the protection of the carboxylic acid group as an ester, such as a methyl or ethyl ester, is a common strategy in multi-step syntheses. tandfonline.comnih.gov For example, ethyl-4,6-dichloro-1H-indole-2-carboxylate can be prepared from 3,5-dichloroaniline through a sequence involving Japp–Klingemann condensation followed by Fischer indole synthesis. nih.gov

Amidation of indole-2-carboxylic acids provides access to indole-2-carboxamides, a class of compounds with significant biological relevance. clockss.org The synthesis of these amides typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. youtube.comtandfonline.com A common activation method is the conversion of the carboxylic acid to its corresponding acyl chloride by treatment with thionyl chloride (SOCl₂). tandfonline.com The resulting acyl chloride is then reacted with the desired amine in the presence of a base like pyridine (B92270) to afford the N-substituted indole-2-carboxamide. tandfonline.com Another approach involves the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid for subsequent reaction with an amine. tandfonline.com

| Activating Agent | Amine | Product | Reaction Conditions |

|---|---|---|---|

| SOCl₂ | Various amines | N-substituted indole-2-carboxamides | Reflux in benzene (B151609), followed by addition of amine and pyridine in chloroform. tandfonline.com |

| 1,1'-Carbonyldiimidazole (CDI) | Various amines | N-substituted indole-2-carboxamides | Stirred in anhydrous THF at room temperature. tandfonline.com |

Site-Specific Functionalization of the Indole Nucleus

Beyond derivatization of the carboxylic acid group, the indole nucleus itself is amenable to a variety of site-specific functionalization reactions. These methodologies allow for the introduction of diverse substituents at specific positions on the indole ring, further expanding the chemical space accessible from this compound.

The Friedel-Crafts acylation is a powerful method for introducing acyl groups onto aromatic rings, and for indoles, this reaction typically occurs with high regioselectivity at the electron-rich C3 position. nih.govresearchgate.net This reaction provides a direct means for carbon chain elaboration at this position, leading to the formation of 3-acylindoles, which are valuable intermediates in the synthesis of pharmaceuticals. nih.gov

The acylation can be carried out using various acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a Lewis acid catalyst. nih.govorganic-chemistry.org While traditional Lewis acids like aluminum chloride (AlCl₃) can be used, milder catalysts such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to be highly effective for the 3-acylation of indoles with acyl chlorides, even without the need for N-H protection. organic-chemistry.org Metal triflates, such as yttrium triflate (Y(OTf)₃), in combination with ionic liquids, have also emerged as an efficient and reusable catalytic system for the Friedel-Crafts acylation of indoles with acid anhydrides, often accelerated by microwave irradiation. nih.gov

| Catalyst | Acylating Agent | Key Advantages |

|---|---|---|

| Diethylaluminum chloride (Et₂AlCl) | Acyl chlorides | High yields, mild conditions, no N-H protection required. organic-chemistry.org |

| Yttrium triflate (Y(OTf)₃) in [BMI]BF₄ | Acid anhydrides | Fast reaction times (microwave), reusable catalyst, high regioselectivity. nih.gov |

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comorganic-chemistry.org This reaction utilizes the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group at the C3 position of the indole nucleus. ijpcbs.comchemistrysteps.com

The resulting 3-formylindole-2-carboxylic acid derivatives are highly useful intermediates that can undergo a variety of subsequent transformations. nih.govnih.gov For example, the aldehyde functionality can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (B1222165) or through the Meerwein-Ponndorf-Verley reaction with isopropanolic aluminum. nih.govnih.gov This hydroxymethyl group can then be further functionalized, for instance, by conversion to an azido (B1232118) group using diphenyl phosphorazidate (DPPA). nih.gov The Vilsmeier-Haack formylation is a key step in the synthesis of various substituted indole derivatives, providing a handle for further molecular elaboration. nih.govnih.govnih.gov

The nitrogen atom of the indole ring can be substituted through various methodologies, typically under basic conditions to deprotonate the N-H group, thereby increasing its nucleophilicity. tandfonline.com A common method for the N-alkylation or N-benzylation of indole-2-carboxylic acid esters involves the use of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF). tandfonline.com The resulting indolide anion readily reacts with electrophiles like benzyl (B1604629) halides or p-fluorobenzyl halides to yield the corresponding N-substituted indole derivatives. tandfonline.com

Following N-substitution, the ester group can be hydrolyzed under basic conditions to regenerate the carboxylic acid, providing N-substituted indole-2-carboxylic acids. tandfonline.com This two-step sequence of N-substitution followed by ester hydrolysis is a standard procedure for accessing a variety of N-functionalized indole-2-carboxylic acids, which can then be used in further synthetic transformations, such as amidation. tandfonline.com

| Step | Reagents | Intermediate/Product |

|---|---|---|

| N-Substitution | NaH, DMF, Alkyl/Benzyl Halide | N-substituted indole-2-carboxylate |

| Ester Hydrolysis | Base (e.g., NaOH) | N-substituted indole-2-carboxylic acid |

A novel and efficient method for the synthesis of N-aryl indoles involves the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides. organic-chemistry.org This reaction provides a direct route to N-aryl indoles, which are important structural motifs in many biologically active compounds. organic-chemistry.org The process is characterized by the removal of the carboxylic acid group at the C2 position and the concurrent formation of a new C-N bond between the indole nitrogen and an aryl group. organic-chemistry.org

The reaction is typically catalyzed by a copper(I) species, such as copper(I) oxide (Cu₂O), in the presence of a base and a suitable solvent. organic-chemistry.org Optimization studies have identified potassium phosphate (B84403) (K₃PO₄) as an effective base and N-methylpyrrolidone (NMP) as the optimal solvent for this transformation. organic-chemistry.org The reaction proceeds with good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl halide. organic-chemistry.org This methodology offers a valuable alternative to traditional N-arylation methods, which often require harsh reaction conditions or pre-functionalized starting materials. organic-chemistry.org

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Cu₂O organic-chemistry.org |

| Base | K₃PO₄ organic-chemistry.org |

| Solvent | N-methylpyrrolidone (NMP) organic-chemistry.org |

| Temperature | 160°C organic-chemistry.org |

Stereoselective Synthesis and Chiral Resolution in this compound Chemistry

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical and materials science. In the context of this compound and its derivatives, particularly the more stable and widely utilized indoline-2-carboxylic acid, achieving high levels of stereoselectivity is critical for biological applications. Enantiopure (S)-indoline-2-carboxylic acid, for instance, is a key intermediate for angiotensin-converting enzyme (ACE) inhibitors used in treating hypertension. rug.nlscispace.com Methodologies to obtain these single-enantiomer compounds include leveraging nature's chiral building blocks, resolving racemic mixtures, and employing asymmetric catalysis.

Chiral Pool Synthesis Approaches for Enantiomerically Pure Products

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach incorporates a pre-existing stereocenter into the target molecule, circumventing the need for a resolution step or an asymmetric catalyst.

L-phenylalanine, a common amino acid, serves as an effective chiral precursor for the synthesis of (S)-indoline-2-carboxylic acid. researchgate.net A notable synthetic route involves the nitration of L-phenylalanine to yield 2,4-dinitro-L-phenylalanine. This is followed by an intramolecular nitro amination, which facilitates a cyclization to form (S)-6-nitro-indoline-2-carboxylic acid with a very high enantiomeric excess (>99.5%). researchgate.net The final target, (S)-indoline-2-carboxylic acid, can then be obtained in high yield through a one-pot transformation of the nitro-indoline intermediate. researchgate.net This multi-step process demonstrates the utility of a chiral pool strategy to construct the core indoline (B122111) structure with a defined stereochemistry at the C-2 position. The entire synthesis consists of three main operational steps, achieving a total yield of 42% with excellent enantiopurity. researchgate.net

Enantioselective Hydrolysis and Enzymatic Resolution Techniques

Kinetic resolution is a widely used technique for separating racemic mixtures. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the separation of a faster-reacting enantiomer (as product) from the less reactive one (unreacted starting material). A significant advantage of enzymatic resolution is the high selectivity and mild reaction conditions afforded by biocatalysts.

For the production of enantiopure indoline-2-carboxylic acid derivatives, the enzymatic hydrolysis of a racemic ester is a common and effective strategy. scispace.comgoogle.com In this process, a racemic mixture of indoline-2-carboxylic acid methyl ester is subjected to a hydrolytic enzyme, such as a lipase. google.comacs.org The enzyme selectively catalyzes the hydrolysis of one enantiomer over the other.

For example, various lipases and proteases can selectively hydrolyze the (R)-form of indoline-2-carboxylic acid methyl ester. google.com This leaves the desired (S)-indoline-2-carboxylic acid methyl ester unhydrolyzed and therefore enriched with high optical purity (≥99% enantiomeric excess, e.e.). google.com The resulting product, (R)-indoline-2-carboxylic acid, can be easily separated from the unreacted (S)-ester. This method is economically advantageous as it can utilize inexpensive, commercially available enzymes. google.com

Below is a table summarizing the performance of various enzymes in this resolution process.

| Enzyme | Substrate Concentration (w/w) | Temperature (°C) | Time (hours) | Result |

| Savinase | 10-50% | 25-50 | 3-85 | (S)-ester with ≥99% e.e. |

| Alcalase | 10-50% | 25-50 | 3-85 | (S)-ester with ≥99% e.e. |

| Novozym 243 | 10-50% | 25-50 | 3-85 | (S)-ester with ≥99% e.e. |

| Everlase | 10-50% | 25-50 | 3-85 | (S)-ester with ≥99% e.e. |

| Esperase | 10-50% | 25-50 | 3-85 | (S)-ester with ≥99% e.e. |

| Protease 7 | 10-50% | 25-50 | 3-85 | (S)-ester with ≥99% e.e. |

| Acylase | 10-50% | 25-50 | 3-85 | (S)-ester with ≥99% e.e. |

| Data sourced from patent information describing the enzymatic optical resolution of racemic indoline-2-carboxylic acid methyl ester. google.com |

Asymmetric Hydrogenation of Indole Scaffolds in Related Transformations

Asymmetric hydrogenation is one of the most efficient and atom-economical methods for producing chiral compounds. chinesechemsoc.org This process involves the addition of hydrogen across a double bond of a prochiral substrate using a chiral transition metal catalyst, leading to the formation of an enantiomerically enriched product. While the direct hydrogenation of 1H-indole-2-carboxylic acid is challenging, the asymmetric hydrogenation of N-protected indole-2-carboxylates to the corresponding chiral indolines is a well-established and powerful technique. rug.nlscispace.com

The reaction typically proceeds via the hydrogenation of the C2=C3 double bond of the indole ring. The mechanism involves the formation of a transient 3H-indole intermediate which is then further reduced to the indoline. organic-chemistry.org Transition metal complexes, particularly those of rhodium and iridium, with chiral phosphine (B1218219) ligands have proven highly effective. rug.nlscispace.comchinesechemsoc.org

For instance, rhodium catalysts paired with BINOL-derived phosphoramidite (B1245037) ligands like PipPhos can hydrogenate N-protected indole-2-carboxylates with full conversion and high enantioselectivity (up to 74% e.e.). rug.nl The presence of a base, such as cesium carbonate (Cs2CO3), is often crucial for achieving both high catalytic activity and enantioselectivity. rug.nlscispace.com Similarly, iridium-based catalysts with bisphosphine-thiourea ligands (like ZhaoPhos) have been successfully employed for the asymmetric hydrogenation of a wide range of substituted unprotected indoles, yielding chiral indolines in excellent yields and stereoselectivities (up to 99% yield and 99% e.e.). chinesechemsoc.orgchinesechemsoc.org

The table below highlights results from various catalytic systems.

| Catalyst System | Substrate | Yield (%) | e.e. (%) |

| [Rh(COD)Cl]2 / (S)-PipPhos | N-Boc-indole-2-carboxylic acid methyl ester | >99 | 74 |

| [Ir(COD)Cl]2 / (S,R)-ZhaoPhos | 2-Aryl substituted unprotected indoles | 75-99 | 86-99 |

| Rh / Ph-TRAP | N-acetyl and N-Boc-protected indoles | up to 95 | up to 78 |

| Data compiled from studies on asymmetric hydrogenation of indole derivatives. rug.nlscispace.comchinesechemsoc.org |

Principles of Green Chemistry and Sustainable Practices in the Synthesis of Indole-2-carboxylic Acid

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of indole-2-carboxylic acid, a valuable chemical intermediate, has been a focus for the application of these principles to improve sustainability. tandfonline.comresearchgate.net

Traditional methods for synthesizing indole-2-carboxylic acid often involve the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt. tandfonline.comgoogle.com These methods can employ stoichiometric reducing agents like ferrous sulfate or hydrazine hydrate with catalysts like Raney-Ni, which can lead to significant waste (e.g., large amounts of iron mud) and safety concerns. tandfonline.comgoogle.com

In response, more environmentally benign approaches have been developed. One sustainable method involves a catalytic hydrogen reduction process using a palladium-loaded Al-MCM-41 mesoporous catalyst. tandfonline.com This heterogeneous catalyst is immobilized, allowing for easy recovery and reuse, which aligns with green chemistry principles. The process is environmentally friendly, features a simple work-up, and produces the final product in high purity. tandfonline.com

Other green approaches focus on improving reaction efficiency and reducing waste through alternative energy sources and reaction media. Microwave-assisted synthesis has been shown to accelerate the formation of indole-2-carboxylic acid esters. researchgate.net When combined with ionic liquids, which act as both solvent and catalyst, this method offers several advantages, including high yields, significantly shorter reaction times, and milder reaction conditions. researchgate.netresearchgate.net The use of water as a solvent and the development of multicomponent reactions, which combine several steps into a single operation, further contribute to making indole synthesis more sustainable. researchgate.netresearchgate.net

Key sustainable strategies include:

Use of reusable catalysts: Heterogeneous catalysts like Pd-loaded Al-MCM-41 can be easily separated from the reaction mixture and reused, reducing catalyst waste and cost. tandfonline.com

Alternative energy sources: Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Green solvents: Using ionic liquids or water instead of volatile organic solvents minimizes environmental impact. researchgate.netresearchgate.net

These advancements demonstrate a clear trend towards more sustainable and efficient manufacturing of indole-2-carboxylic acid and its derivatives, minimizing the environmental footprint of these important chemical building blocks.

Chemical Reactivity and Transformation Pathways of 3h Indole 2 Carboxylic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for transformations, allowing for the formation of esters, amides, and undergoing decarboxylation to yield 2-unsubstituted indoles.

The conversion of the carboxylic acid group of indole-2-carboxylic acid into an ester is a fundamental transformation, often employed to protect the acid functionality or to modulate the compound's physicochemical properties. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to achieve high yields of the ester, it is typically conducted using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com For instance, ethyl indole-2-carboxylate (B1230498) can be readily prepared from indole-2-carboxylic acid. orgsyn.org In more complex syntheses, esterification is a crucial step; for example, the carboxylic acid intermediate in the synthesis of certain CysLT1 antagonists was esterified to proceed with further modifications. nih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid, Ethanol (B145695) | Acid catalyst (e.g., H₂SO₄), Heat | Ethyl indole-2-carboxylate | masterorganicchemistry.comorgsyn.org |

| 4,6-dichloro-3-formyl-1H-indole-2-carboxylic acid, Various alcohols | Esterification conditions | Corresponding 4,6-dichloro-3-formyl-1H-indole-2-carboxylate esters | nih.gov |

The formation of an amide bond by coupling indole-2-carboxylic acid with various primary or secondary amines is a widely utilized reaction in medicinal chemistry to synthesize compounds with potential biological activity. whiterose.ac.uk This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. nih.govyoutube.com The choice of reagent can influence reaction efficiency, particularly with less reactive or electron-deficient amines. nih.gov Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in combination with additives like hydroxybenzotriazole (B1436442) (HOBt), or phosphonium (B103445) reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govrsc.org These methods facilitate the synthesis of a broad spectrum of indole-2-carboxamides. nih.govrsc.orgacs.orgmdpi.comnih.gov

| Coupling Reagent(s) | Base (if applicable) | Typical Amine Nucleophile | Reference |

|---|---|---|---|

| BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | DIPEA (N,N-Diisopropylethylamine) | Various primary and secondary amines | nih.govmdpi.com |

| EDC·HCl, HOBt (Hydroxybenzotriazole) | DIPEA | Rimantadine hydrochloride | rsc.org |

| DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine) | Not specified | Commercially available amines | nih.gov |

| Peptide coupling procedure | Not specified | ethyl-2-(2-aminothiazol-4-yl)acetate | acs.org |

Decarboxylation of indole-2-carboxylic acids is a critical reaction for the synthesis of indoles that are unsubstituted at the 2-position. This can be achieved through thermal or catalytic methods. Simple heating of indole-2-carboxylic acid above its melting point can induce the loss of carbon dioxide to yield indole (B1671886). researchgate.net However, this method often requires high temperatures and can lead to decomposition, especially with sensitive substrates.

More efficient and milder procedures involve the use of catalysts. Copper-based catalysts have proven particularly effective. For example, heating indole-2-carboxylic acid in a solvent like quinoline (B57606) with copper powder or copper(I) salts facilitates decarboxylation under more controlled conditions. nih.govacs.org Silver catalysts, such as silver carbonate, have also been employed, sometimes in the presence of an acid, to promote the reaction at lower temperatures. google.com The mechanism of acidic decarboxylation has been studied, revealing the role of a protonated carbonic acid intermediate in concentrated acid solutions. nih.gov These catalytic methods offer improved yields and broader substrate scope compared to purely thermal approaches. acs.org

| Method | Conditions/Catalyst | Solvent | Typical Product | Reference |

|---|---|---|---|---|

| Thermal | Heating above melting point | None | Indole | researchgate.net |

| Catalytic | Copper(I) Chloride (CuCl) | Quinoline | 3-formyl-4,6-dichloro-1H-indole | nih.gov |

| Catalytic | Silver carbonate, Acetic acid | Dimethyl sulfoxide (B87167) (DMSO) | 3-methylindole | google.com |

| Thermal | Heating at 95-100 °C | N,N-dimethylformamide (DMF) | 3-methylindole | google.com |

Chemical Transformations of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C3 position. It can also undergo reduction and other transformations to create a variety of related scaffolds.

The indole ring exhibits high reactivity towards electrophiles, with substitution occurring preferentially at the C3 position. ic.ac.uk This regioselectivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed upon attack at C3 more effectively than at any other position. wikipedia.orgmasterorganicchemistry.com The presence of the carboxylate group at C2 does not typically alter this inherent reactivity. orgsyn.org

A classic example is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to introduce a formyl group (-CHO) at the C3 position of the indole ring. nih.gov This reaction is a reliable method for producing 3-formylindole-2-carboxylic acid derivatives. nih.gov Other electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, bromination, and the Mannich reaction, also show a strong preference for the C3 position on the indole scaffold. nih.gov

| Reaction Type | Reagents | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | 3-Formylindole-2-carboxylate | nih.gov |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | C3 | 3-Acylindole-2-carboxylate | nih.govclockss.org |

The indole ring itself can be chemically modified through various functional group interconversions. One of the most significant transformations is the reduction of the pyrrole (B145914) ring to form an indoline (B122111) (2,3-dihydroindole) scaffold. Catalytic hydrogenation is a common method for this conversion. For instance, N-protected indole-2-carboxylates can be hydrogenated over a palladium catalyst to yield the corresponding indoline derivatives. clockss.orgresearchgate.net This reduction changes the geometry and electronic properties of the heterocyclic system significantly.

Furthermore, the indole ring can be functionalized through oxidation reactions. A modified Baeyer-Villiger oxidation, following a Vilsmeier-Haack reaction, can be used to introduce a hydroxyl group at the C3 position, converting indole-2-carboxylates into 3-hydroxyindole-2-carboxylates. researchgate.net These transformations highlight the versatility of the indole scaffold in synthesizing structurally diverse molecules.

| Transformation | Reagents/Conditions | Starting Material | Product | Reference |

|---|---|---|---|---|

| Reduction to Indoline | H₂, 10% Pd/C | N-Boc-3-substituted-indole-2-carboxylate | N-Boc-3-substituted-indoline-2-carboxylate | clockss.org |

| Hydroxylation at C3 | Vilsmeier-Haack reaction followed by Baeyer-Villiger oxidation | Indole-2-carboxylate | 3-Hydroxyindole-2-carboxylate | researchgate.net |

Redox Chemistry: Reduction of Indole-2-carboxylic Acid to Indoline-2-carboxylic Acid

The reduction of the indole ring system to its dihydro-analogue, indoline, represents a significant transformation in the chemistry of 3H-Indole-2-carboxylic acid. This conversion from a planar, aromatic pyrrole ring to a non-aromatic, saturated pyrrolidine (B122466) ring alters the molecule's stereochemistry and electronic properties, providing a key building block for various bioactive compounds. researchgate.netclockss.org Indoline-2-carboxylic acid is a crucial intermediate in the synthesis of pharmaceuticals, including certain antihypertensive agents. researchgate.net A variety of methods have been developed to achieve this reduction, ranging from catalytic hydrogenation to the use of chemical and dissolving metal reductants.

The selective hydrogenation of the pyrrole ring in the presence of the benzene (B151609) ring can be challenging due to the high resonance stabilization of the indole nucleus. nih.gov Direct catalytic hydrogenation of unprotected indole-2-carboxylates can sometimes lead to the reduction of the benzene ring instead. clockss.org To overcome this, the indole nitrogen is often protected with an acyl group, such as acetyl or tert-butoxycarbonyl (Boc), which depletes the electron density of the pyrrole ring and directs the regioselective hydrogenation to the desired 2,3-double bond. clockss.org For instance, N-Boc protected indole-2-carboxylates undergo catalytic hydrogenation with 10% Palladium on carbon (Pd/C) to afford the corresponding indoline derivatives. clockss.org An environmentally benign approach for unprotected indoles utilizes a Platinum on carbon (Pt/C) catalyst activated by p-toluenesulfonic acid in water. nih.gov

Chemical reduction methods offer an alternative to catalytic hydrogenation. One established process involves the use of metallic tin and dry hydrogen chloride gas in ethanol, typically performed in a high-pressure sealed bomb. google.comgoogle.com This reaction proceeds through the formation of an indoline-2-carboxylic acid ester tin complex, which is then isolated and treated with anhydrous ammonia (B1221849) to yield the free ester. google.comgoogle.com A modified procedure uses stannous chloride and dry hydrogen chloride gas in a lower alkanol solvent at atmospheric pressure, avoiding the need for a sealed bomb. google.com Another effective method is the Birch reduction, which employs dissolving metals in liquid ammonia. The reaction of indole-2-carboxylic acid with lithium, sodium, or potassium in liquid ammonia, often with a weak proton donor like aniline (B41778), provides an efficient and selective route to indoline-2-carboxylic acid. google.com

| Method | Reagents and Conditions | Substrate | Product | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation (N-Protected) | H₂, 10% Pd/C, 60 psi, EtOH | N-Boc-indole-2-carboxylate | N-Boc-indoline-2-carboxylate | N-protection directs regioselectivity to the pyrrole ring. clockss.org |

| Catalytic Hydrogenation (Unprotected) | H₂, Pt/C, p-toluenesulfonic acid, water | Indole | Indoline | A green chemistry approach for unprotected indoles. nih.gov |

| Chemical Reduction (Corey et al.) | Sn metal, dry HCl gas, EtOH, high-pressure bomb | Indole-2-carboxylic acid ethyl ester | Indoline-2-carboxylic acid ethyl ester (via tin complex) | Requires specialized high-pressure equipment. google.comgoogle.com |

| Chemical Reduction (Modified) | Anhydrous SnCl₂, dry HCl gas, lower alkanol, atmospheric pressure | Indole-2-carboxylic acid | Ethyl indoline-2-carboxylate tin chloride hydrochloride salt | Avoids the use of a high-pressure bomb. google.com |

| Dissolving Metal Reduction | Li, Na, or K in liquid ammonia; weak proton donor (e.g., aniline) | Indole-2-carboxylic acid | Indoline-2-carboxylic acid | An efficient and selective reduction method. google.com |

Preparation and Synthetic Utility of Diazo-Functionalized Indole-2-carboxylic Acid Derivatives (e.g., Ethyl 3-Diazoindole-2-carboxylate as a Versatile Intermediate)

The functionalization of the C3-position of the indole ring introduces significant structural diversity and provides access to a wide range of complex heterocyclic systems. Among the various C3-substituted derivatives, diazo-functionalized indole-2-carboxylic acids are particularly valuable synthetic intermediates. ontosight.ai Ethyl 3-diazoindole-2-carboxylate is a prominent example of this class of compounds. ontosight.ai

The synthesis of ethyl 3-diazoindole-2-carboxylate is typically achieved through the diazotization of a suitable precursor, such as an amine-functionalized indole-2-carboxylic acid derivative. The resulting compound features an indole ring system with a diazo group at the 3-position and an ethyl ester at the 2-position. ontosight.ai

The synthetic utility of ethyl 3-diazoindole-2-carboxylate stems from the high reactivity of the diazo group. ontosight.ai This functional group is a versatile handle for a variety of chemical transformations, making the molecule a key building block in organic synthesis. It is particularly noted for its participation in cycloaddition reactions, which are powerful methods for constructing complex cyclic and heterocyclic frameworks. ontosight.ai The ability to engage in such reactions allows for the elaboration of the indole core into more complex structures found in pharmaceuticals, agrochemicals, and materials for biological research. ontosight.ai

Mechanistic Investigations in 3h Indole 2 Carboxylic Acid Transformations

Palladium-Catalyzed C-H Activation Mechanisms

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to indole (B1671886) derivatives has been a subject of intense investigation. The C-H activation of 3H-indole-2-carboxylic acid at the C3 position is a particularly valuable transformation.

Role of the 2-Carboxylic Acid Moiety as a Directing Group for C3-H Palladation

The carboxylic acid group at the C2 position of the indole ring plays a pivotal role in directing the palladium catalyst to the C3 position. mdpi.com Mechanistic studies, including deuterium (B1214612) incorporation experiments, have shown that the 2-carboxylic acid moiety acts as an effective directing group for C3-H palladation. mdpi.com For instance, when indole-5-carboxylic acid was treated with a palladium catalyst in deuterated water (D₂O), significant deuterium incorporation was observed at the C3 position. mdpi.com This observation highlights the directing effect of the carboxyl group, which facilitates the formation of a palladacycle intermediate, bringing the palladium center in close proximity to the C3-H bond. mdpi.comacs.org In contrast, an indole with a 2-carboxylic acid ethyl ester showed no reaction, further emphasizing the importance of the free carboxylic acid. mdpi.com

This directed palladation at the C2-position forms a palladacycle intermediate which is crucial for subsequent transformations. acs.org The coordination of the carboxyl oxygen to the palladium(II) center is the initial step, leading to the formation of this key intermediate. acs.org

Examination of Oxidative Addition Pathways in Catalytic Cycles

The catalytic cycle of palladium-catalyzed reactions often involves an oxidative addition step. In the context of C3-H activation and subsequent functionalization of indole-2-carboxylic acids, the nature of the coupling partner influences the oxidative addition pathway.

For example, in the palladium-catalyzed reaction of indole-carboxylic acids with benzyl (B1604629) alcohols, mechanistic studies suggest that an (η³-benzyl)palladium(II) complex is formed via the oxidative addition of the benzyl alcohol to a Pd(0) species. mdpi.com This active palladium(II) complex then proceeds to activate the C3–H bond of the indole. mdpi.com The use of benzyl acetate (B1210297) instead of benzyl alcohol also led to deuterium incorporation at the C3 position in D₂O, supporting the formation of the (η³-benzyl)palladium intermediate through oxidative addition of the benzylic ester to a Pd(0) species. mdpi.com

In other scenarios, such as the arylation of indoles with aryl iodides, the oxidative addition of the aryl iodide to a cyclometalated Pd(II) intermediate is a key step, forming a diaryl Pd(IV) species. nih.gov This is then followed by reductive elimination to yield the C4-arylated product and regenerate the active Pd(II) catalyst. nih.gov

Elucidation of C3-H Bond Activation and Benzylation Processes

The activation of the C3-H bond of indole-carboxylic acids by an (η³-benzyl)palladium(II) complex leads to the formation of a C3-palladated indole intermediate. mdpi.com Interestingly, this intermediate does not directly undergo reductive elimination to form the 3-benzylated product. mdpi.com Instead, it reacts with another molecule of benzyl alcohol to yield the C3-benzylated species. mdpi.com This domino process involves both the C–H activation/benzylation at the C3-position and a subsequent benzylic C–H functionalization. mdpi.com

Water has been identified as playing a crucial role in this catalytic system, not only for the sp³ C–O bond activation of the benzyl alcohol but also for stabilizing the resulting hydroxide (B78521) ion through hydration, which facilitates the generation of the active Pd(II) cation species. mdpi.com

Copper-Catalyzed Cyclization and Coupling Reaction Mechanisms

Copper catalysis offers a complementary and often more cost-effective alternative to palladium for certain transformations. In the synthesis of indole-2-carboxylic acid derivatives, copper-catalyzed intramolecular C-N coupling reactions are particularly noteworthy.

A proposed mechanism for the formation of indole-2-carboxylic acid esters and amides involves the initial ring-opening of a precursor molecule. clockss.org This is followed by coordination with a Cu(I) species in the presence of a base. clockss.org The subsequent oxidative addition of this intermediate forms a transient Cu(III) species, which then undergoes reductive elimination to furnish the cyclized product and regenerate the copper catalyst. clockss.org A similar mechanism is proposed for the formation of indole-2-carboxylic acid anhydrides. clockss.org These ligand-free, one-pot intramolecular cyclizations provide an efficient route to various indole-2-carboxylic acid derivatives. clockss.org

In a different copper-catalyzed transformation, the oxidative dearomatization and spirocyclization of indole-2-carboxamides likely proceeds through the formation of a highly reactive 3H-indol-3-one intermediate. acs.org This is followed by an aromatic electrophilic substitution with the N-aryl ring of the amide moiety. acs.org Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids to lactones suggests that electron transfer from a transient benzylic radical intermediate reduces Cu(II) to Cu(I), which is then re-oxidized in the catalytic cycle. rsc.org

Mechanistic Pathways of Catalytic Addition of Indole-2-carboxylic Acid to Alkynes

The addition of carboxylic acids to alkynes is an atom-economical method for synthesizing valuable olefinic compounds. Both palladium and gold catalysts have been employed for the addition of indole-2-carboxylic acid to alkynes.

A palladium-catalyzed intramolecular 1,2-addition of the carboxylic acid group of an N-tethered alkyne-indole-2-carboxylic acid has been developed. rsc.org This reaction proceeds via a 6-exo-dig cyclization to produce oxazinoindolones. rsc.org The proposed active catalyst is a Pd(0) complex in combination with the acidic substrate itself. rsc.org

Gold catalysts have also been shown to be effective for the addition of indole-2-carboxylic acid to alkynes. mdpi.com For instance, the reaction with hex-1-yne catalyzed by a [AuCl(PPh₃)]/AgPF₆ system leads to an enol ester resulting from the addition of both the carboxylic acid and the indole N-H group to two alkyne molecules. mdpi.com

The general mechanism for the ruthenium-catalyzed addition of carboxylic acids to terminal alkynes can proceed through either a Markovnikov or an anti-Markovnikov pathway. The regioselectivity is influenced by the nature of the ligands on the ruthenium center. rptu.de Electron-rich ligands tend to favor the anti-Markovnikov product by stabilizing a vinylidene intermediate. rptu.de

Computational and Experimental Approaches for Reaction Mechanism Elucidation

A combination of computational and experimental techniques is often employed to gain a deep understanding of reaction mechanisms. Density Functional Theory (DFT) calculations are a powerful tool for elucidating the energetic profiles of catalytic cycles and the structures of transient intermediates.

For example, DFT calculations have been used to investigate the mechanism of palladium(II)-catalyzed addition reactions and to propose plausible catalytic cycles. diva-portal.org In the study of KOt-Bu-promoted synthesis of oxopyrazino[1,2-a]indoles from indole-2-carboxylic acid derivatives, DFT calculations helped to clarify the formation of unexpected products through a series of intermolecular O-to-N-propargyl transfer reactions followed by a 7-exo-dig cyclization. researchgate.net

Experimental techniques such as mass spectrometry, including desorption electrospray ionization (DESI) and online electrospray ionization, are invaluable for detecting and characterizing reaction intermediates. rsc.org These methods were instrumental in unraveling the mechanism of a copper-catalyzed C–H oxidative cyclization of carboxylic acids. rsc.org Furthermore, ¹H NMR spectroscopy can be used to monitor reactions in real-time, such as the C3–H activation of indole-5-carboxylic acid, by observing deuterium incorporation. mdpi.com

Computational studies on indole-2-carboxylic acid itself, using DFT, have been conducted to analyze its structural, electronic, and antioxidant properties. ajol.inforesearchgate.net These studies provide fundamental information that can be relevant to understanding its reactivity in various chemical transformations. ajol.inforesearchgate.net

Structure Activity Relationship Sar Studies of 3h Indole 2 Carboxylic Acid Derivatives

SAR in Anti-inflammatory Agents: Cytosolic Phospholipase A2α (cPLA2α) Inhibitors

Derivatives of 3H-indole-2-carboxylic acid have been extensively investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid.

Influence of N- and C3-Substituents on Inhibitory Potency

Systematic modifications of the indole (B1671886) core have revealed critical insights into the structural requirements for potent cPLA2α inhibition. At the N1-position, the introduction of long alkyl chains, specifically those with eight or more carbon atoms, has been shown to result in a decrease or complete loss of inhibitory activity. nih.gov However, this loss of potency can be reversed and significantly enhanced by the introduction of a terminal carboxylic acid moiety on the N1-alkyl substituent. nih.gov

The nature of the substituent at the C3-position is also a crucial determinant of inhibitory potency. Optimal activity is generally observed when a long acyl chain is present at this position. nih.gov Specifically, an acyl residue with a chain length of twelve or more carbons has been identified as being optimal for enzyme inhibition. nih.gov For instance, 1-methyl-3-octadecanoylindole-2-carboxylic acid was found to be an active inhibitor of cPLA2α with an IC50 of 8 μM. nih.gov

One of the most potent compounds identified in a series of 3-acylindole-2-carboxylic acid derivatives is 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, which exhibited an IC50 of 0.5 microM. nih.gov This highlights the synergistic effect of optimal substitutions at both the N1 and C3 positions.

Table 1: SAR of N- and C3-Substituted this compound Derivatives as cPLA2α Inhibitors

| Compound | N1-Substituent | C3-Substituent | IC50 (µM) |

|---|---|---|---|

| 1-methyl-3-octadecanoylindole-2-carboxylic acid | Methyl | Octadecanoyl | 8 nih.gov |

SAR in Antiviral Compounds: HIV-1 Integrase Strand Transfer Inhibitors

The this compound scaffold has also been successfully exploited to develop potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These inhibitors specifically target the strand transfer step of the integration process.

Impact of Structural Modifications at C2, C3, and C6 Positions of the Indole Core

Structural optimizations at the C2, C3, and C6 positions of the indole core have been shown to significantly enhance the inhibitory activity of these compounds against HIV-1 integrase. mdpi.com The introduction of a long branch at the C3 position can improve the interaction with a hydrophobic cavity near the active site of the integrase enzyme. mdpi.com For example, the introduction of a p-trifluorophenyl or an o-fluorophenyl group at the C3 position can significantly improve the inhibitory activity.

Furthermore, the addition of a halogenated phenyl group at the C6 position has been found to be beneficial for activity. mdpi.com This modification is thought to facilitate a π-π stacking interaction with the viral DNA. A compound incorporating these optimized features, derivative 20a , demonstrated a marked increase in integrase inhibitory effect, with an IC50 value of 0.13 μM. mdpi.com

Table 2: SAR of C3- and C6-Substituted this compound Derivatives as HIV-1 Integrase Inhibitors

| Compound | C3-Substituent | C6-Substituent | IC50 (µM) |

|---|---|---|---|

| 17a | - | Halogenated benzene (B151609) ring | 3.11 rsc.org |

| 20a | Long branch | - | 0.13 mdpi.com |

Role of the C2 Carboxyl Group in Metal Ion Chelation

The carboxylic acid group at the C2 position of the indole ring plays a pivotal role in the mechanism of action of these HIV-1 integrase inhibitors. This carboxyl group, in conjunction with the indole core, forms a chelating triad (B1167595) with the two magnesium ions (Mg2+) present in the active site of the integrase enzyme. mdpi.com This chelation is a critical interaction that contributes to the potent inhibition of the strand transfer reaction. Modifications of the C2 carboxyl group are generally detrimental to the inhibitory activity, highlighting its essential role in the pharmacophore.

SAR in Receptor Ligands and Modulators

Beyond enzyme inhibition, the indole-2-carboxylic acid framework has been utilized to design ligands for various receptors.

A series of indole-2-carboxylates have been identified as ligands for the strychnine-insensitive glycine (B1666218) receptor, which is associated with the NMDA receptor complex. nih.gov Within this series, the most potent compounds were found to be C-3 acetamides, with N-propyl-2-carboxy-6-chloro-3-indoleacetamide displaying the highest receptor affinity. nih.gov

In the realm of G protein-coupled receptors (GPCRs), 3-substituted 1H-indole-2-carboxylic acid derivatives have been discovered as novel and highly potent selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor. nih.gov For potent CysLT1 antagonist activity, the presence of an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl moiety and an α,β-unsaturated amide at the C3 position of the indole-2-carboxylic acid core were found to be essential. nih.gov

Furthermore, indole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid CB1 receptor. nih.gov Structure-activity relationship studies revealed that the carboxamide functionality is a key requirement for a stimulatory effect on the receptor. nih.gov

While not strictly 3H-indole-2-carboxylic acids, bis-indole derivatives have been identified as dual ligands for the nuclear receptors NR4A1 and NR4A2, acting as inverse agonists. mdpi.com

Cysteinyl Leukotriene Type 1 (CysLT1) Receptor Antagonists

Cysteinyl leukotrienes (CysLTs) are inflammatory mediators implicated in conditions like asthma and allergic rhinitis. nih.gov The development of antagonists for the CysLT1 receptor is a key therapeutic strategy. Research has identified a novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives as highly potent and selective CysLT1 antagonists. nih.govnih.gov

SAR studies have pinpointed three essential pharmacophoric elements required for potent CysLT1 antagonist activity in this class of compounds. nih.gov These core features are the indole ring, a carboxylic acid function at the C-2 position, and a specific bulky substituent, the (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group. nih.govresearchgate.net The necessity of this phenyl group was demonstrated when its replacement with other ester groups led to a complete loss of antagonist activity against both CysLT1 and CysLT2 receptors. nih.gov Similarly, the removal of the carboxylic acid group from the indole scaffold also eliminated the desired activity. nih.gov

Table 1: Essential Pharmacophores for CysLT1 Antagonist Activity

| Pharmacophore | Necessity for Activity | Research Finding |

| Indole Ring | Essential | Serves as the core scaffold of the antagonist series. nih.gov |

| C-2 Carboxylic Acid | Essential | Removal of this group results in a loss of antagonist activity. nih.gov |

| (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl Group | Essential | Replacement with other groups eliminates antagonist activity. nih.gov |

Further optimization of this scaffold focused on modifications at the C-3 position of the indole ring and the impact of halogen substituents on the ring itself. It was discovered that introducing α, β-unsaturated amide moieties at the C-3 position was a crucial factor for high potency. nih.gov For instance, compound 17b , featuring this modification, showed significantly better antagonist activity against CysLT1 compared to the initial hit compound. When the α, β-unsaturated double bond in the C-3 substituent of 17b was reduced, the resulting compounds (19b and 21b ) were approximately 4- and 6-fold less potent, respectively, highlighting the importance of this specific bond. nih.gov

Additionally, SAR exploration revealed that removing chlorine atoms from the indole ring was favorable for improving potency. nih.gov This, combined with the replacement of an ester bond with an amide function in the C-3 side chain, led to the development of compound 17b , which demonstrated significantly enhanced antagonist activity against CysLT1 while maintaining low activity at the CysLT2 receptor. nih.gov The continued exploration of these C-3 substitutions ultimately led to the identification of compound 17k (3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid), a highly potent and selective CysLT1 antagonist with an IC50 value of 0.0059 µM. nih.govnih.gov

Table 2: Impact of C3 Substitutions on CysLT1 Antagonist Potency

| Compound | C3 Modification | Relative Potency (CysLT1) |

| 17b | Contains α, β-unsaturated double bond | High |

| 19b | Saturated bond (reduction of 17b ) | ~4-fold less potent than 17b |

| 21b | Saturated bond (reduction of 17b ) | ~6-fold less potent than 17b |

Strychnine-Insensitive Glycine Receptor Ligands and Antagonists

Derivatives of indole-2-carboxylic acid have also been investigated as ligands for the strychnine-insensitive glycine receptor, which is associated with the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov These compounds have shown the ability to inhibit binding at this site, with several derivatives demonstrating submicromolar affinity. nih.gov

Within a series of indole-2-carboxylates, SAR studies identified several key pharmacophores for potent ligand binding. nih.gov The most significant finding was the impact of the substituent at the C-3 position. In general, the most potent compounds in the series were the C-3 acetamides. nih.gov Specifically, N-propyl-2-carboxy-6-chloro-3-indoleacetamide was identified as having the highest affinity for the receptor. nih.gov The lead compound from this series, 2-carboxy-6-chloro-3-indoleacetic acid, was found to function as an antagonist at this receptor site. nih.gov This indicates that both the indole-2-carboxylate (B1230498) core and the nature of the C-3 side chain, particularly the acetamide (B32628) group, are critical determinants for high-affinity binding and antagonist activity at the strychnine-insensitive glycine receptor. nih.gov

Cannabinoid Receptor 1 (CB1) Allosteric Modulators

The this compound framework, particularly as indole-2-carboxamides, has been a foundational scaffold for the development of allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.govnih.gov These modulators bind to a site distinct from the primary (orthosteric) site, offering a way to fine-tune receptor activity rather than simply blocking or activating it. mdpi.com

SAR studies on indole-2-carboxamide allosteric modulators have shown that substituents at the C-3 position of the indole ring have a substantial influence on their activity. nih.govresearchgate.net The length of the alkyl chain at this position significantly impacts allosteric affinity and cooperativity. researchgate.net For example, replacing the C-3 ethyl group of the prototypical modulator ORG27569 with a longer n-pentyl group resulted in an enhancement of the allosteric effects. researchgate.net However, a preference for lower linear alkyl groups has also been noted. nih.gov This suggests that the size and nature of the C-3 substituent are critical for optimizing interaction with the allosteric binding site.

To further probe the interaction between these modulators and the CB1 receptor, researchers have designed and synthesized derivatives that incorporate photoactivatable functionalities. nih.gov Based on the indole-2-carboxamide scaffold, novel modulators were created possessing groups such as benzophenone (B1666685), phenyl azide, and aliphatic azide. nih.gov These photoactivatable groups can form a covalent bond with the receptor upon exposure to light, allowing for precise mapping of the binding site. The introduction of these functionalities was found to be feasible, with the resulting compounds retaining their ability to interact with the CB1 allosteric site in a manner similar to their parent compounds, without significant alteration of their properties. nih.gov

Table 3: Effect of C3 Substituents on CB1 Allosteric Modulation

| Parent Compound | C3 Substituent | Effect of Modification |

| ORG27569 | Ethyl | Prototypical allosteric modulator. researchgate.net |

| ICAM-b | n-Pentyl | Enhanced allosteric effects compared to the ethyl group. researchgate.net |

| Various Analogs | Lower linear alkyl | Generally preferred for allostery. nih.gov |

Structure-Activity Relationship (SAR) in Immunomodulatory Agents: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Dual Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) have been identified as significant targets for cancer immunotherapy due to their role in tryptophan metabolism, which is implicated in immunosuppression within the tumor microenvironment. nih.govnih.gov Both enzymes are involved in the initial and rate-limiting step of tryptophan degradation along the kynurenine (B1673888) pathway. nih.gov Consequently, the development of dual inhibitors targeting both IDO1 and TDO is a key strategy in cancer therapy. Research into indole-2-carboxylic acid derivatives has revealed important structure-activity relationships for designing potent dual inhibitors of these enzymes. nih.gov

Correlation Between Indole Scaffold and Substituent Variations with Inhibitory Activities

Studies on a series of synthesized indole-2-carboxylic acid derivatives have elucidated the relationship between substitutions on the indole core and the resulting inhibitory effects on IDO1 and TDO. nih.gov A significant finding is that derivatives featuring a 6-acetamido group on the indole-2-carboxylic acid core are potent dual inhibitors, demonstrating IC50 values in the low micromolar range. nih.gov

Initial investigations involved the synthesis of various 6-substituted derivatives. ekb.eg One such compound, containing an acetamide at the 6-position of the indole-2-carboxylic core, exhibited an IDO1 IC50 value of 8.40 µM and a TDO IC50 value of 8.48 µM. ekb.eg Further optimization led to the identification of even more potent inhibitors. For example, compound 9o-1 emerged as a highly effective dual inhibitor with an IC50 of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov

Additionally, the oxidation of a related compound, 9p , resulted in the formation of a para-benzoquinone derivative, 9p-O . This derivative showed a marked increase in potency, with strong inhibition against both enzymes, registering IC50 values in the double-digit nanomolar range. nih.gov These findings underscore the critical role that substituents on the indole scaffold play in modulating the inhibitory activity against both IDO1 and TDO. nih.gov

| Compound | Description | IDO1 IC50 (μM) | TDO IC50 (μM) | Source |

|---|---|---|---|---|

| Compound 19 | 6-acetamido-indole-2-carboxylic acid derivative | 8.40 | 8.48 | ekb.eg |

| 9o-1 | 6-acetamido-indole-2-carboxylic acid derivative | 1.17 | 1.55 | nih.gov |

| 9p-O | para-benzoquinone derivative (from oxidation of 9p) | Double-digit nM range | Double-digit nM range | nih.gov |

SAR in Antioxidant Activity and Scavenging Mechanisms